molecular formula C15H14N2O5S B2818532 N-(4-nitrophenyl)-2-tosylacetamide CAS No. 895452-21-8

N-(4-nitrophenyl)-2-tosylacetamide

Cat. No.: B2818532
CAS No.: 895452-21-8
M. Wt: 334.35
InChI Key: PYUNCTCMJADHOQ-UHFFFAOYSA-N
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Description

N-(4-nitrophenyl)-2-tosylacetamide: is an organic compound characterized by the presence of a nitrophenyl group and a tosylacetamide moiety. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The nitrophenyl group imparts unique chemical properties, making it a valuable intermediate in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-nitrophenyl)-2-tosylacetamide typically involves the reaction of 4-nitroaniline with tosyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate sulfonamide, which is then acylated with acetic anhydride to yield the final product. The reaction conditions often include refluxing the mixture to ensure complete conversion of the starting materials .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: N-(4-nitrophenyl)-2-tosylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N-(4-nitrophenyl)-2-tosylacetamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in organic synthesis .

Biology and Medicine: Its derivatives may exhibit biological activities such as antimicrobial or anticancer properties .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of N-(4-nitrophenyl)-2-tosylacetamide involves its interaction with specific molecular targets. For instance, the nitrophenyl group can undergo reduction to form an amine, which may interact with biological receptors or enzymes. The tosyl group can also participate in binding interactions, influencing the compound’s overall activity .

Comparison with Similar Compounds

Uniqueness: N-(4-nitrophenyl)-2-tosylacetamide is unique due to the presence of both nitrophenyl and tosyl groups, which confer distinct chemical properties. This combination allows for versatile applications in synthetic chemistry and potential biological activities .

Properties

IUPAC Name

2-(4-methylphenyl)sulfonyl-N-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O5S/c1-11-2-8-14(9-3-11)23(21,22)10-15(18)16-12-4-6-13(7-5-12)17(19)20/h2-9H,10H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYUNCTCMJADHOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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